

A Technical Guide to the Taste and Sensory Properties of Maltotriose

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **maltotriose**
Cat. No.: **B156076**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotriose, a trisaccharide composed of three α -1,4 linked glucose units, is a key carbohydrate in nutrition, food technology, and pharmaceuticals.[1][2] While structurally simple, its sensory properties are nuanced and functionally significant. This guide provides an in-depth analysis of the taste profile, physicochemical drivers of sensory perception, and physiological mechanisms underlying the human response to **maltotriose**. We detail its mild sweetness, explore its interaction with the hT1R2/hT1R3 sweet taste receptor, and present validated methodologies for its sensory evaluation.[3][4] Furthermore, this paper discusses the functional applications of **maltotriose**, from contributing to the body and mouthfeel in beverages to its role as a palatable, non-cariogenic excipient in drug development.[5][6]

Introduction: The Molecular and Functional Context of Maltotriose

Maltotriose ($C_{18}H_{32}O_{16}$) is an oligosaccharide naturally produced during the enzymatic hydrolysis of starch by α -amylase, a process that begins in the human mouth and continues in the small intestine.[1][7] As the shortest-chain maltodextrin, it occupies a unique space between simple sugars like glucose and maltose, and more complex carbohydrates. Its molecular structure dictates a distinct set of physicochemical and sensory characteristics that are leveraged across various industries. In brewing, residual **maltotriose** contributes to the

final body and sweetness of beer.[2][8] In the food industry, it serves as a humectant, prevents starch retrogradation (staling), and provides caloric content with controlled sweetness.[6][9][10] For pharmaceutical development, its properties are critical for formulating palatable oral medications, especially for pediatric and geriatric populations where taste compliance is paramount.[5][11][12]

The Taste Profile of Maltotriose: Beyond Simple Sweetness

The primary taste modality of **maltotriose** is sweetness, though its character is notably different from that of sucrose.

Sweetness Intensity and Quality

Maltotriose exhibits a mild, clean sweetness. Quantitative sensory studies establish its sweetness intensity at approximately 30-32% that of sucrose on an equi-weight basis.[1][9][13] This reduced potency makes it an attractive bulking agent or carbohydrate source in formulations where excessive sweetness is undesirable, such as in sports drinks or enteral nutrition products.[6][14] Unlike many high-intensity artificial sweeteners, **maltotriose** is generally free from significant off-notes like bitterness or a metallic taste.[15] Its taste profile is often described as pure and similar in quality to other glucose-based saccharides like glucose and maltose.[3][4]

Temporal Profile and Mouthfeel

The temporal profile—how a taste is perceived from initial contact to aftertaste—is a critical sensory parameter. While specific temporal data for **maltotriose** is less documented than for monosaccharides, oligosaccharides are generally perceived to have a less sharp and more rounded sweetness onset compared to sucrose. They typically lack the lingering aftertaste associated with some synthetic sweeteners.

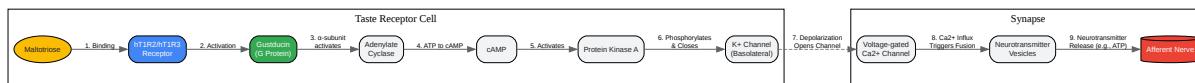
Furthermore, **maltotriose** contributes positively to mouthfeel and viscosity. In aqueous solutions, it imparts more body and a higher viscosity than glucose at the same concentration, which can enhance the perception of richness and quality in liquid formulations.[9]

Physicochemical Properties Influencing Sensory Perception

The sensory experience of **maltotriose** is inextricably linked to its physical and chemical properties. Understanding these properties is essential for predicting its behavior in a formulation.

Property	Value / Characteristic	Significance in Sensory & Formulation
Molecular Weight	504.4 g/mol [16]	Influences viscosity, osmotic pressure, and receptor binding affinity.
Relative Sweetness	~32% of sucrose[9]	Allows for caloric addition with moderate sweetness.
Solubility	Highly soluble in water[13][17]	Ensures homogeneity in liquid formulations and rapid taste delivery.
Hygroscopicity	High[9]	Acts as a humectant, retaining moisture to keep products like pastries soft and prevent drying.[9]
Heat & Acid Stability	More stable than sucrose and glucose[9]	Resists degradation and Maillard browning during thermal processing, ensuring color and flavor stability.[9]
Viscosity	Higher than glucose, lower than other oligosaccharides at the same concentration.[9]	Contributes to a fuller mouthfeel and body in beverages and liquid medicines.

Physiological and Neurological Basis of Perception


The sweet taste of **maltotriose** is not a subjective experience but a quantifiable biological event initiated at the molecular level.

Sweet Taste Receptor Interaction

Human sweet taste perception is mediated by a G protein-coupled receptor (GPCR) complex, hT1R2/hT1R3.[\[18\]](#) Psychophysical evidence confirms that **maltotriose** is a ligand for this receptor.[\[3\]](#)[\[4\]](#) Studies using lactisole, a known inhibitor of the hT1R3 subunit, have demonstrated that the presence of lactisole renders **maltotriose** perceptibly tasteless to human subjects.[\[3\]](#)[\[4\]](#) This self-validating experiment confirms that the sweetness of **maltotriose** is transduced specifically through the hT1R2/hT1R3 pathway. The degree of polymerization is a key factor; while **maltotriose** (a trisaccharide) binds to the receptor, longer-chain saccharides generally do not elicit a sweet taste.[\[3\]](#)

Sweet Taste Signaling Pathway

The binding of **maltotriose** to the hT1R2/hT1R3 receptor initiates a downstream signaling cascade, leading to neurotransmitter release and the perception of sweetness in the brain.

[Click to download full resolution via product page](#)

Caption: Sweet taste signal transduction cascade for **maltotriose**.

Digestion and Metabolism

Upon ingestion, **maltotriose** is hydrolyzed into three glucose molecules by brush border enzymes in the small intestine, primarily sucrase-isomaltase and maltase-glucoamylase.[\[7\]](#)[\[13\]](#) [\[19\]](#) This enzymatic breakdown is efficient, providing a steady source of glucose for absorption

and energy.[\[10\]](#) The relatively slower breakdown compared to monosaccharides can be advantageous in certain nutritional contexts.

Methodologies for Sensory Evaluation

To quantitatively and qualitatively assess the sensory properties of **maltotriose**, rigorous, validated protocols are essential.

Protocol: Determining Relative Sweetness vs. Sucrose

This protocol establishes a self-validating system to determine the equi-sweetness concentration of **maltotriose** relative to a sucrose standard.

Objective: To find the concentration of a **maltotriose** solution that is perceived as equally sweet to a reference sucrose solution.

Materials:

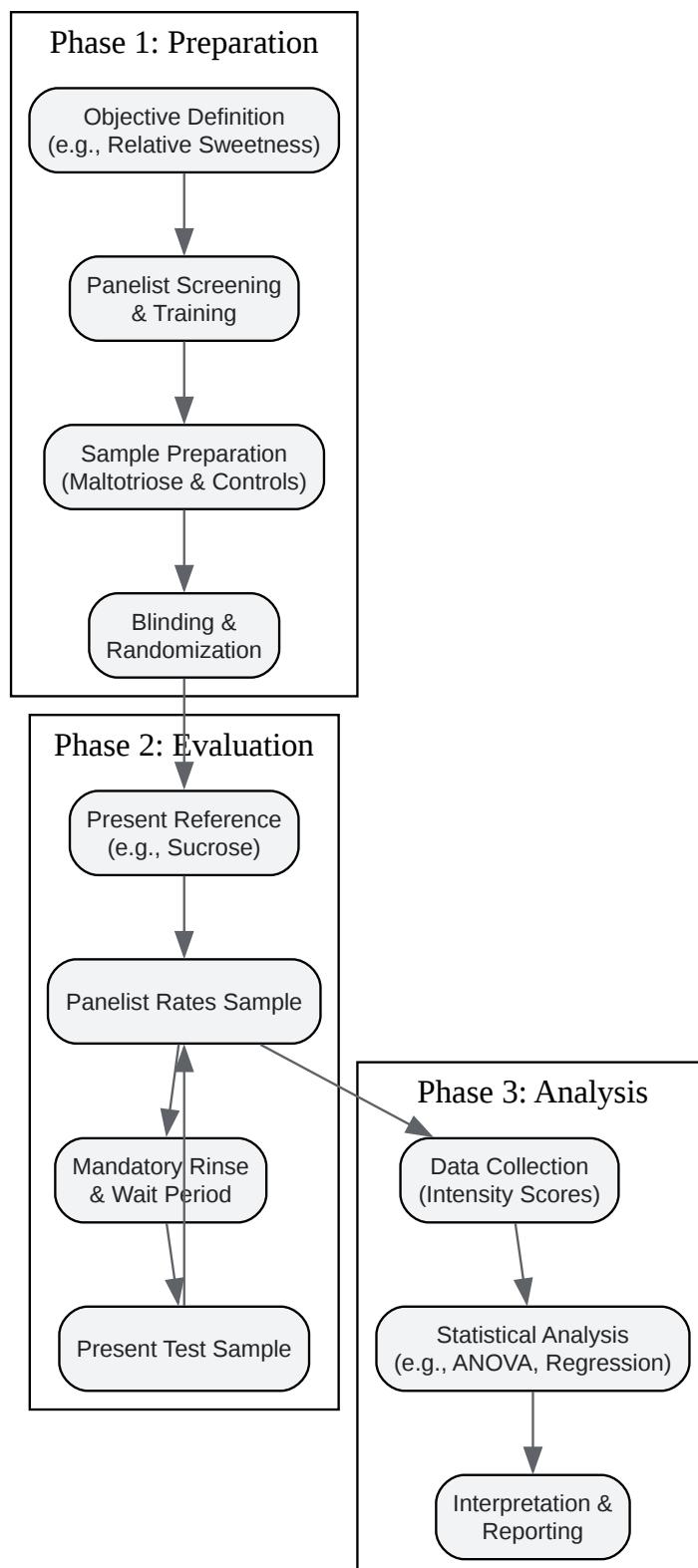
- **Maltotriose** ($\geq 95\%$ purity)
- Sucrose (analytical grade)
- Deionized, purified water
- Coded 50 mL beakers
- Unstructured graphical scales (100 mm line, from "not sweet" to "extremely sweet")

Panel:

- 15-20 trained sensory panelists, screened for taste acuity and consistency.

Procedure:

- Preparation of Standards: Prepare a 5% (w/v) sucrose reference solution. Prepare a series of **maltotriose** solutions at varying concentrations (e.g., 10%, 12.5%, 15%, 17.5%, 20% w/v).


- Blinding and Randomization: Code all samples with random three-digit numbers. The presentation order must be randomized for each panelist to prevent order bias.
- Evaluation Session:
 - Panelists rinse their mouths thoroughly with purified water.
 - The 5% sucrose reference is presented first. The panelist tastes it and marks its sweetness intensity on the scale.
 - After a 60-second waiting period and another water rinse (to prevent receptor adaptation), a randomized **maltotriose** sample is presented.
 - The panelist rates the sweetness of the **maltotriose** sample on a separate scale.
 - This process is repeated for all **maltotriose** concentrations, with mandatory rinsing and waiting periods between each sample.
- Data Analysis:
 - Measure the distance (in mm) of the mark from the "not sweet" end for each rating.
 - For each panelist, plot the sweetness intensity ratings of **maltotriose** against their concentrations.
 - Perform a linear regression analysis on the data.
 - Use the resulting equation to calculate the concentration of **maltotriose** that corresponds to the mean sweetness intensity rating of the 5% sucrose reference. This is the equi-sweet concentration.
 - Relative sweetness = (Concentration of Sucrose / Equi-sweet Concentration of **Maltotriose**).

Protocol: Descriptive Sensory Profiling

Objective: To create a comprehensive sensory fingerprint of **maltotriose**.

Procedure:

- Lexicon Development: A highly trained panel (8-12 members) develops a specific vocabulary to describe the sensory attributes of a 15% (w/v) **maltotriose** solution. Descriptors may include: sweet, bitter, metallic, viscous, mouth-coating, aftertaste, etc.[15]
- Reference Standards: For each descriptor, a physical reference is provided (e.g., a sucrose solution for "sweet," a dilute caffeine solution for "bitter").
- Blinded Evaluation: Panelists are presented with the blinded **maltotriose** sample and a negative control (water). They rate the intensity of each descriptor on a 15-point scale.
- Data Consolidation: The mean intensity scores for each attribute are calculated and visualized on a spider-web plot to provide a comprehensive sensory profile.

[Click to download full resolution via product page](#)

Caption: Standardized workflow for quantitative sensory analysis.

Applications in Research & Development

The distinct sensory profile of **maltotriose** makes it a versatile tool for product development.

- Food & Beverage: In brewing, yeast strains that cannot metabolize **maltotriose** are sometimes used to leave residual sweetness and enhance body and mouthfeel in low-alcohol or full-bodied beers.^[8] Its ability to inhibit starch aging makes it valuable in baked goods, extending shelf life and maintaining a soft texture.^[9]
- Pharmaceuticals: As an excipient, **maltotriose** offers several advantages. Its mild sweetness can help mask the unpleasant taste of some active pharmaceutical ingredients (APIs), improving patient compliance.^{[12][20]} Unlike sucrose, it is non-cariogenic. Its high solubility and stability make it suitable for liquid and solid oral dosage forms. Maltodextrins, including **maltotriose**, can also be used to create a barrier around a bitter drug, physically blocking it from interacting with taste receptors.^{[11][21]}

Conclusion

Maltotriose is far more than a simple sugar; it is a functional ingredient with a well-defined and advantageous sensory profile. Its mild, clean sweetness, coupled with its positive contributions to mouthfeel and viscosity, is directly attributable to its trisaccharide structure. The mechanism of its perception via the hT1R2/hT1R3 receptor is well-supported, providing a solid biological basis for its sensory effects. For researchers and developers in food science and pharmaceuticals, a thorough understanding of these properties, validated through rigorous sensory evaluation, is crucial for leveraging **maltotriose** to its full potential in creating superior products.

References

- Galindo-Cuspinera, V., et al. (2018). Sweet Taste of Acarbose and **Maltotriose**: Relative Detection and Underlying Mechanism. *Chemical Senses*. [\[Link\]](#)
- Iran Silicate Industries. (n.d.). A comprehensive review of **maltotriose**: the sweetness of science.
- National Center for Biotechnology Information. (2019). The Sweet Taste of Acarbose and **Maltotriose**: Relative Detection and Underlying Mechanism. *PubMed*. [\[Link\]](#)
- Nutrients Review. (n.d.). **Maltotriose**: Uses, Calories, Glycemic Index. *Nutrients Review*. [\[Link\]](#)

- Biology Online. (2021). **Maltotriose** Definition and Examples. Biology Online Dictionary. [\[Link\]](#)
- Tuscan Diet. (n.d.).
- Čížková, H., et al. (2006). Sensory profiles of sweeteners in aqueous solutions. Czech Journal of Food Sciences. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **alpha-Maltotriose**. PubChem. [\[Link\]](#)
- ResearchGate. (n.d.). The Sweet Taste of Acarbose and **Maltotriose**: Relative Detection and Underlying Mechanism. Request PDF. [\[Link\]](#)
- The Good Scents Company. (n.d.). **maltotriose**.
- Human Metabolome Database. (n.d.). Showing metabocard for **Maltotriose** (HMDB0001262). HMDB. [\[Link\]](#)
- Agriculture Institute of Marin. (2024). Evaluating Sweeteners in Food: Testing Methods Explained. Agriculture Institute. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Brewing with Starchy Adjuncts: Its Influence on the Sensory and Nutritional Properties of Beer. PMC. [\[Link\]](#)
- MDPI. (n.d.). Predicting Sweetness Intensity and Uncovering Quantitative Interactions of Mixed Sweeteners: A Machine Learning Approach. MDPI. [\[Link\]](#)
- FooDB. (2010). Showing Compound **Maltotriose** (FDB001196). FooDB. [\[Link\]](#)
- The Malt Miller. (n.d.). Effects Of **Maltotriose** Yeast in Low/No Alcohol Brewing. The Malt Miller. [\[Link\]](#)
- Tuscan Diet. (n.d.).
- National Center for Biotechnology Information. (1967). Intestinal digestion of **maltotriose** in man. PubMed. [\[Link\]](#)
- Society of Chemical Industry. (n.d.). Sensory properties of some synthetic high-intensity sweeteners in water solutions. Wiley Online Library. [\[Link\]](#)
- X-Ray. (2025). Techniques to Improve Sweetener Taste. X-Ray. [\[Link\]](#)
- National Center for Biotechnology Information. (2023).
- MDPI. (2020).
- Taylor & Francis Online. (n.d.). The Influence of Malt Variety and Origin on Wort Flavor. Taylor & Francis Online. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Maltooligosaccharide forming amylases and their applications in food and pharma industry. PMC. [\[Link\]](#)
- Wikipedia. (n.d.). Maltose. Wikipedia. [\[Link\]](#)
- YouTube. (2024). Differences between Maltose and Sucrose ; Composition, Structures, Sources, Hydrolysis, Sweetness. YouTube. [\[Link\]](#)
- Craft Beer & Brewing. (n.d.). **maltotriose**. The Oxford Companion to Beer. [\[Link\]](#)
- Nutrients Review. (n.d.). Sweeteners: Relative Sweetness, Calories, Glycemic Index. Nutrients Review. [\[Link\]](#)

- Cargill. (n.d.). Sweetness Explained. Cargill. [\[Link\]](#)
- Roquette. (n.d.). Good taste masking with KLEPTOSE® Linecaps maltodextrin. Roquette. [\[Link\]](#)
- MDPI. (n.d.). Maltose and **Maltotriose** Transporters in Brewer's *Saccharomyces* Yeasts: Polymorphic and Key Residues in Their Activity. MDPI. [\[Link\]](#)
- ResearchGate. (2025). (PDF) Maltose and **Maltotriose** Transporters in Brewer's *Saccharomyces* Yeasts: Polymorphic and Key Residues in Their Activity.
- American Pharmaceutical Review. (n.d.). Taste Masking Excipients. American Pharmaceutical Review. [\[Link\]](#)
- National Center for Biotechnology Information. (2012). Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds. PMC. [\[Link\]](#)
- PharmaCompass. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. biologyonline.com [biologyonline.com]
- 2. beerandbrewing.com [beerandbrewing.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Sweet Taste of Acarbose and Maltotriose: Relative Detection and Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iransilicate.com [iransilicate.com]
- 6. researchgate.net [researchgate.net]
- 7. CARBOHYDRATE METABOLISM : DIGESTION / ABSORPTION / TRANSPORT [education.med.nyu.edu]
- 8. Effects Of Maltotriose Yeast in Low/No Alcohol Brewing [ultralowbrewing.com]
- 9. Page loading... [guidechem.com]
- 10. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. roquette.com [roquette.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Maltotriose: Uses, Calories, Glycemic Index [nutrientsreview.com]
- 14. Page loading... [guidechem.com]
- 15. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 16. alpha-Maltotriose | C18H32O16 | CID 192826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. maltotriose, 1109-28-0 [thegoodsentscompany.com]
- 18. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tuscany-diet.net [tuscany-diet.net]
- 20. Taste Masking for Tablet | Maltose Excipient Applications [pharmacompass.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to the Taste and Sensory Properties of Maltotriose]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156076#taste-and-sensory-properties-of-maltotriose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com